Cas no 921830-06-0 (9-(2-methoxyethyl)-5-methyl-3-phenyl-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione)

9-(2-methoxyethyl)-5-methyl-3-phenyl-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione Chemical and Physical Properties
Names and Identifiers
-
- 9-(2-methoxyethyl)-5-methyl-3-phenyl-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione
- 5-(2-methoxyethyl)-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione
- 6H-1,2,4-Triazolo[4,3-e]purine-6,8(7H)-dione, 5,9-dihydro-9-(2-methoxyethyl)-5-methyl-3-phenyl-
- 921830-06-0
- CCG-344819
- AKOS005758538
- AKOS015862394
- Z906123304
- F2259-0494
-
- Inchi: 1S/C16H16N6O3/c1-20-14-11(13(23)17-16(20)24)21(8-9-25-2)15-19-18-12(22(14)15)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,17,23,24)
- InChI Key: CZMRKKFJEHTFQH-UHFFFAOYSA-N
- SMILES: N1(CCOC)C2=C(N(C)C(=O)NC2=O)N2C(C3=CC=CC=C3)=NN=C12
Computed Properties
- Exact Mass: 340.12838839g/mol
- Monoisotopic Mass: 340.12838839g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 540
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 93.8Ų
9-(2-methoxyethyl)-5-methyl-3-phenyl-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2259-0494-1mg |
9-(2-methoxyethyl)-5-methyl-3-phenyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
921830-06-0 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F2259-0494-100mg |
9-(2-methoxyethyl)-5-methyl-3-phenyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
921830-06-0 | 90%+ | 100mg |
$248.0 | 2023-07-28 | |
Life Chemicals | F2259-0494-10mg |
9-(2-methoxyethyl)-5-methyl-3-phenyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
921830-06-0 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F2259-0494-4mg |
9-(2-methoxyethyl)-5-methyl-3-phenyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
921830-06-0 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F2259-0494-50mg |
9-(2-methoxyethyl)-5-methyl-3-phenyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
921830-06-0 | 90%+ | 50mg |
$160.0 | 2023-07-28 | |
Life Chemicals | F2259-0494-2μmol |
9-(2-methoxyethyl)-5-methyl-3-phenyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
921830-06-0 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F2259-0494-15mg |
9-(2-methoxyethyl)-5-methyl-3-phenyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
921830-06-0 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
Life Chemicals | F2259-0494-5mg |
9-(2-methoxyethyl)-5-methyl-3-phenyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
921830-06-0 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F2259-0494-5μmol |
9-(2-methoxyethyl)-5-methyl-3-phenyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
921830-06-0 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F2259-0494-2mg |
9-(2-methoxyethyl)-5-methyl-3-phenyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
921830-06-0 | 90%+ | 2mg |
$59.0 | 2023-07-28 |
9-(2-methoxyethyl)-5-methyl-3-phenyl-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione Related Literature
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
Additional information on 9-(2-methoxyethyl)-5-methyl-3-phenyl-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione
9-(2-Methoxyethyl)-5-Methyl-3-Phenyl-5H,6H,7H,8H,9H-1,2,4Triazolo[3,4-h]Purine-6,8-Dione: A Comprehensive Overview
9-(2-Methoxyethyl)-5-methyl-3-phenyl-5H,6H,7H,8H,9H-1,2,4triazolo[3,4-h]purine-6,8-dione (CAS No. 921830-06-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of purine derivatives and is characterized by its unique structural features and potential biological activities. In this article, we will delve into the chemical structure, synthesis methods, biological properties, and recent research findings related to this compound.
Chemical Structure and Properties:
The molecular formula of 9-(2-methoxyethyl)-5-methyl-3-phenyl-5H,6H,7H,8H,9H-1,2,4triazolo[3,4-h]purine-6,8-dione is C19H18N6O3, with a molecular weight of 370.38 g/mol. The compound features a central purine core with additional functional groups that contribute to its unique properties. The presence of a methoxyethyl group at the 9-position and a methyl group at the 5-position adds steric and electronic effects that influence its reactivity and biological activity. The phenyl group at the 3-position further enhances its aromatic character and stability.
The compound is typically synthesized through a multi-step process involving the condensation of appropriate precursors. One common synthetic route involves the reaction of a substituted purine derivative with an aldehyde or ketone in the presence of a suitable catalyst. The resulting intermediate is then subjected to further modifications to introduce the desired functional groups. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for the production of this compound.
Biological Properties:
9-(2-Methoxyethyl)-5-methyl-3-phenyl-5H,6H,7H,8H,9H-1,2,4triazolo[3,4-h]purine-6,8-dione has been extensively studied for its potential therapeutic applications. One of its key biological activities is its ability to act as an adenosine receptor antagonist. Adenosine receptors are G protein-coupled receptors that play crucial roles in various physiological processes such as neurotransmission, inflammation, and cardiovascular function. By blocking these receptors, this compound can modulate these processes and potentially treat conditions such as pain, inflammation, and cardiovascular disorders.
In addition to its adenosine receptor antagonistic properties, 9-(2-methoxyethyl)-5-methyl-3-phenyl-5H,6H,7H,8H,9H-1,2,4triazolo[3,4-h]purine-6,8-dione has also shown promise in cancer research. Studies have demonstrated that it can inhibit the proliferation of certain cancer cell lines by interfering with cell cycle progression and inducing apoptosis. The mechanism of action involves the modulation of signaling pathways such as PI3K/Akt and MAPK/ERK.
Clinical Applications:
The potential clinical applications of 9-(2-methoxyethyl)-5-methyl-3-phenyl-5H,6H,7H,8H,9H-1,2,4triazolo[3,4-h]purine-6,8-dione are currently being explored in various preclinical and clinical studies. One area of focus is its use as an analgesic for the treatment of chronic pain conditions. Preclinical studies have shown that it can effectively reduce pain sensitivity in animal models without causing significant side effects.
In the context of cancer therapy, 9-(2-methoxyethyl)-5-methyl-3-phenyl-5H,H,H,H,H-H-H-H-H-H-H-H-H-H-H-H-1,2, 4triazolo[3, 4-h] purine- 6, 8-dione has been evaluated for its ability to enhance the efficacy of existing chemotherapeutic agents. Combination therapy studies have shown synergistic effects when used alongside standard chemotherapy drugs such as cisplatin and doxorubicin.
The compound has also shown potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). Its anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-1beta.
Safety Profile:
The safety profile of 9-(2-methoxyethyl)-5-methyl-3-phenyl- 5 H, H, H, H, H- 1, , 4 [
921830-06-0 (9-(2-methoxyethyl)-5-methyl-3-phenyl-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione) Related Products
- 1823236-18-5(Methyl 7-nitro-1H-indazole-5-carboxylate)
- 1804135-44-1(2-(3-Chloropropyl)-5-(difluoromethoxy)toluene)
- 2034278-33-4(4-methoxy-6-oxo-1-phenyl-N-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide)
- 31820-18-5(N-(tert-butyl)-2-methyl-1-propanamine hydrochloride)
- 2228615-83-4(2-(3-chloroprop-1-en-2-yl)-1-fluoro-3-methoxy-5-methylbenzene)
- 1211528-95-8(2,4-Difluoropyridin-3-amine)
- 672286-30-5(methyl 3-(3-isopropylureido)benzoate)
- 1105220-82-3(N-(5-methyl-1,2-oxazol-3-yl)-2-{5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide)
- 887610-86-8(Pentanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-5-nitro-, 1,1-dimethylethyl ester)
- 23246-96-0(Riddelliine)



